molecular formula C8H14O2 B114256 Methyl cyclohexanecarboxylate CAS No. 4630-82-4

Methyl cyclohexanecarboxylate

Cat. No.: B114256
CAS No.: 4630-82-4
M. Wt: 142.20 g/mol
InChI Key: ZQWPRMPSCMSAJU-UHFFFAOYSA-N
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Description

Methyl cyclohexanecarboxylate is an organic compound with the molecular formula C8H14O2. It is a methyl ester derived from cyclohexanecarboxylic acid and methanol. This compound is a clear, colorless liquid with a characteristic odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where cyclohexanecarboxylic acid and methanol are fed into a reactor with a catalyst. The product is then separated and purified through distillation .

Chemical Reactions Analysis

Ester Hydrolysis

The compound undergoes acid- or base-catalyzed hydrolysis to yield cyclohexanecarboxylic acid and methanol. This reaction exemplifies typical ester reactivity:
Reaction:
Methyl cyclohexanecarboxylate+H2OH+/OHCyclohexanecarboxylic acid+CH3OH\text{Methyl cyclohexanecarboxylate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Cyclohexanecarboxylic acid}+\text{CH}_3\text{OH}

Key Data:

  • Hydrolysis kinetics depend on reaction conditions (temperature, catalyst concentration) .

  • The ester’s cyclic structure may sterically hinder nucleophilic attack compared to linear esters.

Transesterification

This compound participates in alcohol exchange reactions with higher alcohols (e.g., ethanol, propanol) under acidic or basic catalysis:
Reaction:
Methyl cyclohexanecarboxylate+ROHCyclohexanecarboxylate ester R +CH3OH\text{this compound}+\text{ROH}\rightarrow \text{Cyclohexanecarboxylate ester R }+\text{CH}_3\text{OH}

Experimental Insight:

  • Trimethylchlorosilane (TMSCl) in methanol has been used for esterification of structurally related compounds, suggesting compatibility with similar transesterification protocols .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:
Reaction:
Methyl cyclohexanecarboxylateLiAlH4Cyclohexanemethanol+CH3OH\text{this compound}\xrightarrow{\text{LiAlH}_4}\text{Cyclohexanemethanol}+\text{CH}_3\text{OH}

Structural Considerations:

  • The cyclohexane ring’s chair conformation may influence steric accessibility during reduction .

Nucleophilic Acyl Substitution

The carbonyl carbon is susceptible to nucleophilic attack, enabling reactions with amines or Grignard reagents:
Example with Amines:
Methyl cyclohexanecarboxylate+RNH2Cyclohexanecarboxamide+CH3OH\text{this compound}+\text{RNH}_2\rightarrow \text{Cyclohexanecarboxamide}+\text{CH}_3\text{OH}

Thermodynamic Data:

PropertyValueSource
Boiling Point456.2 K (183.05°C)
Molecular Weight142.1956 g/mol

Biological Relevance

As a secondary metabolite, this compound may participate in plant or microbial defense mechanisms, though its exact biochemical pathways remain underexplored .

Scientific Research Applications

Chemical Properties and Structure

Methyl cyclohexanecarboxylate is classified as a methyl ester derived from cyclohexanecarboxylic acid. Its structure features a cyclohexane ring with a carboxylate group esterified with a methyl group. This configuration imparts unique chemical properties, making it versatile for multiple applications.

Pharmaceutical Applications

MCC serves as a valuable building block in the synthesis of various bioactive compounds. Its structural characteristics allow it to participate in reactions that modify or enhance the properties of other molecules. For instance:

  • Synthesis of Antimicrobial Agents : MCC derivatives have been explored for their potential antimicrobial activities. Research indicates that modifications to the cyclohexane ring can yield compounds with improved efficacy against specific pathogens .
  • Drug Development : As an intermediate, MCC is used in the synthesis of drugs targeting metabolic pathways or cellular processes. Its role in medicinal chemistry is underscored by studies demonstrating its effectiveness in enhancing drug solubility and bioavailability .

Flavoring and Fragrance Industry

MCC is recognized for its fruity odor and flavor profile, making it suitable for use as a flavoring agent in food products. Its applications include:

  • Food Additives : The compound is utilized to impart berry-like flavors in various food items, contributing to the sensory experience of consumers. Regulatory bodies have classified it as safe for use in food applications .
  • Fragrance Formulations : In the cosmetic industry, MCC is incorporated into fragrance formulations due to its pleasant scent, enhancing the appeal of personal care products .

Industrial Applications

In industrial chemistry, MCC finds applications in:

  • Solvent Use : Due to its solvent properties, MCC can dissolve a variety of organic compounds, making it useful in chemical processes and formulations.
  • Polymer Production : The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of materials with specific properties .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of MCC derivatives against Candida albicans. The results indicated that certain modifications to the ester increased potency, highlighting the potential for developing new antifungal agents based on MCC structures .

Case Study 2: Flavor Profile Optimization

Research on flavoring agents demonstrated that MCC could enhance the overall sensory profile of beverages when used in specific concentrations. Sensory analysis indicated a significant preference for beverages containing MCC over those without it, suggesting its effectiveness in flavor enhancement .

Data Tables

Application AreaSpecific Use
PharmaceuticalsSynthesis of bioactive compounds
Food IndustryFlavoring agent for beverages and food items
Fragrance IndustryComponent in perfumes and cosmetics
Industrial ChemistrySolvent and polymer production

Mechanism of Action

The mechanism of action of methyl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanecarboxylic acid and methanol. This hydrolysis can be catalyzed by esterases in biological systems. The released cyclohexanecarboxylic acid can then participate in various metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Methyl cyclohexanecarboxylate is unique due to its specific ester structure derived from cyclohexanecarboxylic acid, which imparts distinct chemical and physical properties. Its applications in flavoring and fragrance industries, as well as its role in organic synthesis, highlight its versatility compared to similar compounds .

Biological Activity

Methyl cyclohexanecarboxylate (MCC) is an organic compound classified as a methyl ester, specifically the methyl ester of cyclohexanecarboxylic acid. Its chemical formula is C8H14O2C_8H_{14}O_2, and it is identified by the CAS number 4630-82-4. This compound has garnered interest due to its potential biological activities and applications in various fields, including food science and medicinal chemistry.

This compound has several notable chemical properties:

  • Molecular Weight : 142.1956 g/mol
  • Density : Approximately 1.0 g/cm³
  • Boiling Point : 183 °C
  • Melting Point : 183 °C
  • Flash Point : 60 °C
  • Solubility : Almost insoluble in water, indicating a preference for lipophilic environments .

Metabolism and Endogenous Role

MCC is recognized as an endogenous metabolite, meaning it is produced naturally within the body. It plays a role in various metabolic pathways, although specific pathways involving MCC are not extensively documented. Its classification as a secondary metabolite suggests it may have roles in signaling or defense mechanisms within biological systems .

Flavoring Agent

This compound is noted for its fruity and berry-like aroma, making it a candidate for use as a flavoring agent in food products. Its sensory properties have been explored in studies comparing high and low-priced extra virgin olive oils, where MCC was identified as a significant compound contributing to the sensory profile of these oils .

Analytical Techniques

A critical review highlighted the analytical techniques used to detect adulteration in food products, including the detection of MCC in olive oils. This indicates its relevance not only in flavoring but also in food quality assessment .

Case Studies

  • Olive Oil Quality Assessment :
    • In studies assessing the chemical and sensory differences between high-quality and lower-quality olive oils, MCC was frequently identified among key compounds that differentiate these oils.
    • The presence of MCC correlates with certain quality markers, suggesting its potential as a biomarker for authenticity in olive oil .
  • Flavor Profile Studies :
    • Research has shown that MCC contributes significantly to the overall flavor profile of various food products, particularly those with fruity notes. This has implications for product formulation in the food industry .

Summary Table of Properties

PropertyValue
Chemical FormulaC8H14O2C_8H_{14}O_2
Molecular Weight142.1956 g/mol
Density1.0 g/cm³
Boiling Point183 °C
Melting Point183 °C
Flash Point60 °C
SolubilityAlmost insoluble

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing methyl cyclohexanecarboxylate?

this compound can be synthesized via two primary routes:

  • Route 1 : Cyclohexanecarboxylic acid is first converted to cyclohexanecarbonyl chloride using thionyl chloride. The chloride intermediate is then esterified with methanol under anhydrous conditions to yield the ester .
  • Route 2 : Direct transesterification or alkylation reactions, such as reacting methyl esters with amines (e.g., dimethylamine) in the presence of catalysts like trimethylaluminum, followed by hydrolysis . Both methods require controlled conditions (e.g., reflux, inert atmosphere) and purification via distillation or chromatography for high-purity yields.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : To identify ester carbonyl stretches (~1730 cm⁻¹) and other functional groups .
  • NMR (¹H/¹³C) : For structural elucidation (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm, ester methyl groups at δ 3.6–3.7 ppm) .
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., m/z 156.1 for [M+H]⁺) and fragmentation patterns .
  • Chromatography (GC/HPLC) : For purity assessment and quantification .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to minimize side reactions?

Optimization strategies include:

  • Catalyst Selection : Trimethylaluminum enhances nucleophilic substitution efficiency in amide formation .
  • Reaction Solvents : Use aprotic solvents (e.g., THF, benzene) to reduce ester hydrolysis .
  • Temperature Control : Lower temperatures (<0°C) mitigate unwanted polymerization during alkylation .
  • Stepwise Protocols : For multi-functional derivatives (e.g., sulfonamides), sequential reactions with protective groups improve regioselectivity .

Q. What strategies resolve contradictions in reported yields for alkylation reactions involving this compound?

Contradictions often arise from varying reaction parameters:

  • Reagent Purity : Impurities in alkyl halides (e.g., methyl iodide) can reduce yields; rigorous drying and distillation are critical .
  • Base Strength : Strong bases like LDA (Lithium Diisopropylamide) ensure complete enolate formation, enhancing alkylation efficiency .
  • Analytical Validation : Cross-check yields using multiple techniques (e.g., GC, NMR integration) to account for co-eluting byproducts .

Q. How is this compound applied in synthesizing pharmacologically active compounds?

The ester serves as a versatile intermediate:

  • Amide Synthesis : Reacting with amines produces carboxamides (e.g., N,N-dimethylcyclohexanecarboxamide), which are explored for CNS activity .
  • MIRC Reactions : Used to construct six-membered rings in natural product synthesis (e.g., diastereoselective cyclohexane frameworks) .
  • Metabolite Studies : As an endogenous metabolite, it aids in modeling metabolic pathways or enzyme interactions .

Q. Analytical and Safety Considerations

Q. What analytical methods are validated for quantifying this compound in complex mixtures?

  • Near-Infrared Spectroscopy (NIRS) : Combined with chemometrics for rapid, non-destructive analysis of ester content in multi-component systems .
  • Gas Chromatography (GC-MS) : Ideal for volatile derivatives (e.g., ethyl cyclohexanecarboxylate) with detection limits <1 ppm .
  • HPLC-UV/RI : For non-volatile derivatives, using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (classified as a Category 3 irritant) .
  • First Aid : Immediate rinsing with water for skin/eye exposure; artificial respiration if inhaled .
  • Storage : Away from oxidizers and bases (risk of exothermic decomposition) .

Properties

IUPAC Name

methyl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWPRMPSCMSAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O2
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DSSTOX Substance ID

DTXSID9074303
Record name Methyl cyclohexanecarboxylate
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Molecular Weight

142.20 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid; cheese-like odour
Record name Methyl cyclohexanecarboxylate
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Record name Methyl cyclohexanecarboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

183.00 °C. @ 760.00 mm Hg
Record name Methyl cyclohexanecarboxylate
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Solubility

Insoluble in water; miscible in fat, Miscible at room temperature (in ethanol)
Record name Methyl cyclohexanecarboxylate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.990-0.999
Record name Methyl cyclohexanecarboxylate
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CAS No.

4630-82-4
Record name Methyl cyclohexanecarboxylate
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Record name METHYL CYCLOHEXANECARBOXYLATE
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Record name Methyl cyclohexanecarboxylate
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Synthesis routes and methods I

Procedure details

A solution of LDA (33 ml, 1.5 M in Et2O) in THF (50 mL) at −78° C. was treated with 4-(2-benzyloxy-ethyl)-cyclohexanone (9.5 g, 40.2 mmol). The mixture was warmed to 0° C. over 30 min. before re-cooling to −78° C. and adding HMPA (7 mL). Methyl cyanoformate (CNCO2Me, 4.1 mL, 85 mmol) was added and the mixture was stirred for 15 m before aqueous quench and work-up. The product was purified by chromatography on SiO2 with 10% EtOAc:Hx. 5-(2-Benzyloxy-ethyl)-2-oxo-)cyclohexanecarboxylic acid methyl ester was isolated, 5.8 g (49%).
Name
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Per hour a solution of 4.5 g of dimethyl 1,1-cyclohexanedicarboxylate in 4.5 g of methanol was passed at 275° C. over 5 g of aluminum oxide. The exit mixture obtained over 6 hours (36.5 g) was distilled to yield 10.1 g of methyl cyclohexanecarboxylate (53%, based on diester used) and 7.7 g of the starting material.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To an ice-cooled and stirred solution of cyclohexanecarboxylic acid (7.4 g, 0.058 mol) in 30 ml of ether was slowly added an excess solution of diazomethane in ether. After concentration of ether, the residue was distilled under reduced pressure to give a colorless transparent liquid of methyl cyclohexanecarboxylate (5.6 g, 0.039 mol, yield 67.2%, b.p. 73°-74° C./16 mmHg), which was assigned the structure by the following data:
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl cyclohexanecarboxylate
Methyl cyclohexanecarboxylate
Methyl cyclohexanecarboxylate
Methyl cyclohexanecarboxylate
Methyl cyclohexanecarboxylate
Methyl cyclohexanecarboxylate

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